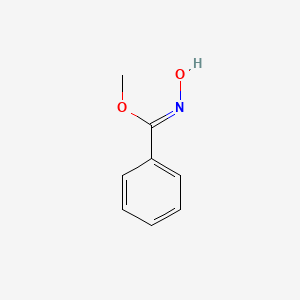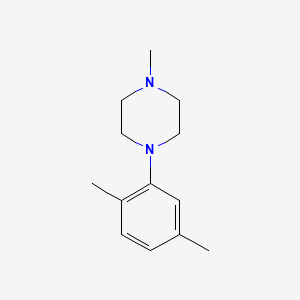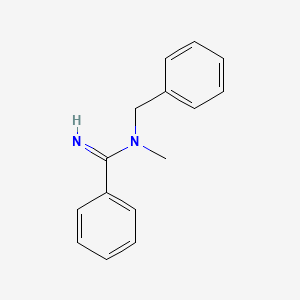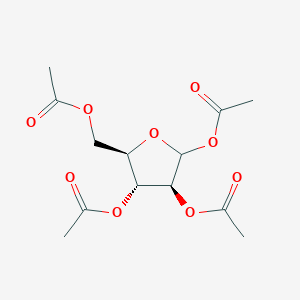
Oxime-, methoxy-phenyl-_
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxime-, methoxy-phenyl-_ is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to a phenyl ring. The general formula for oximes is RR’C=N−OH, where R and R’ can be various organic groups. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxime-, methoxy-phenyl-_ can be synthesized through the condensation of methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a weakly acidic medium. The reaction typically proceeds as follows:
- Dissolve methoxybenzaldehyde in an appropriate solvent (e.g., ethanol).
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a weakly acidic range using acetic acid.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxime-, methoxy-phenyl-_ undergoes various chemical reactions, including:
Reduction: Reduction of oximes to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Hydrolysis: Hydrolysis of oximes to corresponding aldehydes or ketones in the presence of acids.
Substitution: Nucleophilic substitution reactions involving the oxime group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Acids: Hydrochloric acid, sulfuric acid for hydrolysis.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Corresponding aldehydes or ketones.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Oxime-, methoxy-phenyl-_ has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxime-, methoxy-phenyl-_ involves its interaction with specific molecular targets. For instance, in medicinal applications, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity . Additionally, oximes can act as kinase inhibitors, affecting various signaling pathways involved in cancer and inflammation .
Comparison with Similar Compounds
Oxime-, methoxy-phenyl-_ can be compared with other oxime derivatives, such as:
Aldoximes: Derived from aldehydes, typically more reactive.
Ketoximes: Derived from ketones, generally more stable.
Amidoximes: Oximes of amides, known for their unique reactivity and applications in coordination chemistry.
Uniqueness
This compound stands out due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .
Conclusion
This compound is a versatile compound with significant applications in various fields, including medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8- |
InChI Key |
HUYDCTLGGLCUTE-HJWRWDBZSA-N |
Isomeric SMILES |
CO/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
COC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)


![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)


![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)


